molecular formula C16H13Br2NO2 B11108668 Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester

Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester

Cat. No.: B11108668
M. Wt: 411.09 g/mol
InChI Key: UTBSJZZNSAOTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester is a complex organic compound with a unique structure that includes bromine atoms and a tolyliminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester typically involves multi-step reactions. One common method starts with 2,6-dibromo-4-methylaniline, which undergoes a series of reactions to form the desired ester. The process may include steps such as bromination, imine formation, and esterification under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the imine group play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester is unique due to the presence of bromine atoms and the tolyliminomethyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H13Br2NO2

Molecular Weight

411.09 g/mol

IUPAC Name

[2,6-dibromo-4-[(4-methylphenyl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C16H13Br2NO2/c1-10-3-5-13(6-4-10)19-9-12-7-14(17)16(15(18)8-12)21-11(2)20/h3-9H,1-2H3

InChI Key

UTBSJZZNSAOTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.